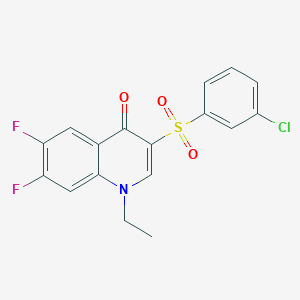

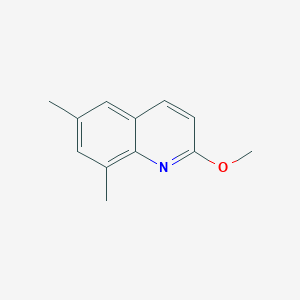

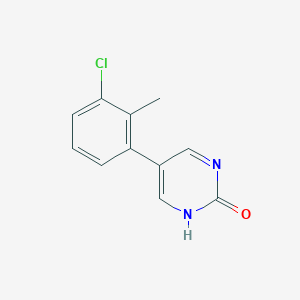

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine

Vue d'ensemble

Description

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine, also known as MIM-1, is a small molecule inhibitor that specifically targets the Mcl-1 protein, which plays a crucial role in the survival of cancer cells. MIM-1 has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.

Applications De Recherche Scientifique

High-Temperature Liquid Chromatography

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine has been used in high-temperature liquid chromatography (HTLC) studies. A notable example is the application of HTLC in the separation and analysis of AZD5438, a compound structurally similar to Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine, and its metabolites. This research showcased substantial reductions in run times using HTLC compared to conventional liquid chromatography (LC), without compromising the resolution for major metabolites (Shillingford et al., 2009).

Discovery of Selective TAAR1 Agonists

In the field of medicinal chemistry, research has focused on developing selective agonists for the TAAR1 receptor using imidazole compounds. This led to the discovery of RO5073012, a selective TAAR1 partial agonist with a good pharmacokinetic profile and potential implications for schizophrenia treatment (Galley et al., 2012).

Synthesis of Ionic Liquids

1-Isopropyl-imidazole, a related compound, has been synthesized and utilized in the creation of bidentate ionic liquids like 1,4-(1-isopropyl-imidazole) butane bromide. These ionic liquids are pivotal in various chemical processes due to their unique properties (Qi, 2011).

Metabolism Studies

Investigations into the metabolism of complex compounds like BMS-645737, which contains an isopropyl-imidazole structure, have provided insights into oxidative and conjugation reactions in drug metabolism. This research is crucial for understanding the biotransformation and safety of pharmacological agents (Johnson et al., 2008).

Catalytic Activity in Chemical Reactions

Compounds like ruthenium(II) picolyl-NHC complexes, incorporating isopropyl-imidazole structures, have been synthesized and characterized for their catalytic activity in reactions like amine N-alkylation and transfer hydrogenation. Such research aids in the development of efficient and versatile catalysts in organic chemistry (Fernández et al., 2012).

CO2 Capture

Research into CO2 capture has explored the use of ionic liquids incorporating imidazole structures, like 1-butyl imidazole, for efficient and reversible sequestration of CO2. This has implications for environmental technologies aimed at reducing carbon emissions (Bates et al., 2002).

Propriétés

IUPAC Name |

N-[(5-methyl-1H-imidazol-4-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6(2)9-4-8-7(3)10-5-11-8/h5-6,9H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZZSTFLYBNHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-(5-methyl-3H-imidazol-4-ylmethyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

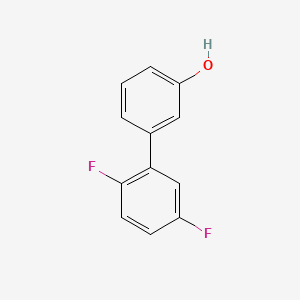

![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)